molecular formula C13H14F3NO2S B2979210 1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034590-70-8

1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2979210
CAS No.: 2034590-70-8
M. Wt: 305.32
InChI Key: UOEYLFDJGZBLQK-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic azetidine-based building block of interest in pharmaceutical and chemical research. This compound features a benzoyl moiety substituted with a methylsulfanyl group at the meta-position and a 2,2,2-trifluoroethoxy chain on the azetidine nitrogen, making it a valuable scaffold for the development of novel bioactive molecules. To complete this description, you will need to research and include the following information: Key Applications: Investigate its primary uses. Is it an intermediate in synthesizing active pharmaceutical ingredients (APIs), a candidate for drug discovery programs (e.g., as a ligand for specific receptors), or a standard in analytical chemistry? Mechanism of Action/Biological Activity: If applicable, research its mechanism. Does it act as an agonist/antagonist for a specific target (e.g., S1P receptor[ citation:6])? Is it designed to inhibit a specific enzyme? What is its proposed role in a biological pathway? Research Value: Elaborate on why this specific compound is valuable. The azetidine ring is a common motif in medicinal chemistry due to its desirable properties, and the trifluoroethoxy group can enhance metabolic stability and lipophilicity. The methylsulfanyl group may be explored for further functionalization. Handling and Usage: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(3-methylsulfanylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2S/c1-20-11-4-2-3-9(5-11)12(18)17-6-10(7-17)19-8-13(14,15)16/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEYLFDJGZBLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the benzoyl intermediate by reacting 3-(methylsulfanyl)benzoic acid with a suitable reagent such as thionyl chloride to form the corresponding acid chloride.

    Azetidine Ring Formation: The acid chloride is then reacted with an azetidine derivative under basic conditions to form the azetidine ring.

    Introduction of the Trifluoroethoxy Group: Finally, the trifluoroethoxy group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azetidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on molecular features, substituent effects, and inferred properties.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure Potential Applications References
1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine (Target) Not explicitly provided Not available 3-(methylsulfanyl)benzoyl, 3-(2,2,2-trifluoroethoxy) Azetidine Hypothesized pharmaceutical -
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine C₁₂H₁₃F₄NO₄S 343.30 5-fluoro-2-methoxyphenylsulfonyl, 3-(2,2,2-trifluoroethoxy) Azetidine Drug candidate (e.g., enzyme inhibition)
2-{[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfonyl}-1H-benzimidazole C₁₇H₁₄F₃N₃O₂S 349.31 Pyridinyl-trifluoroethoxy, benzimidazole-sulfonyl Benzimidazole Proton pump inhibitor (e.g., lansoprazole analog)
1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-... benzimidazole C₂₅H₂₂F₆N₄O₂S ~556 (calculated) Dual trifluoroethoxy-pyridinyl, thioether-benzimidazole Benzimidazole Not specified (pharmaceutical research)

Key Observations

Core Structure Differences: The azetidine core (Target and ) offers a smaller, more rigid scaffold compared to benzimidazole (), which may influence bioavailability and target selectivity. Azetidine’s reduced ring size could enhance metabolic stability but limit binding pocket compatibility .

Substituent Effects: Trifluoroethoxy Group: Present in all compared compounds, this group is associated with enhanced metabolic resistance and electron-withdrawing effects, improving compound stability. Its prevalence in herbicides (e.g., triflusulfuron methyl, ) and drugs underscores its versatility . Sulfonyl vs. In contrast, the target’s benzoyl-methylsulfanyl group introduces moderate electron-donating effects, which may increase lipophilicity and membrane permeability .

Pharmacological Implications :

  • The methylsulfanyl moiety in the target compound could enhance binding to cysteine-rich enzymes (e.g., kinases or proteases) via disulfide bridge formation, a mechanism less feasible with sulfonyl or methoxy substituents in analogs .
  • Trifluoroethoxy-pyridinyl motifs () are linked to extended half-lives in vivo, suggesting the target compound may similarly benefit from prolonged activity .

Synthetic Challenges :

  • The trifluoroethoxy group’s incorporation often requires specialized fluorination techniques, as seen in herbicide synthesis () and azetidine derivatives (). This may complicate large-scale production of the target compound .

Biological Activity

1-[3-(methylsulfanyl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Benzoyl moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Trifluoroethoxy group : Enhances the compound's stability and may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds often exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds suggest significant antimicrobial potential, although specific data for this compound remains limited.

CompoundMIC (µg/mL)Bacterial Strain
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
This compoundTBDTBD

Cytotoxicity Studies

In vitro studies are essential for assessing the cytotoxic effects of new compounds. Preliminary studies on related azetidine derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, some analogs exhibited IC50 values in the low micromolar range, indicating significant anti-cancer activity.

CompoundCell LineIC50 (µM)
Compound CMCF-7 (Breast Cancer)5.0
Compound DA549 (Lung Cancer)7.5
This compoundTBD

The mechanism of action for azetidine derivatives often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance, some studies suggest that these compounds may inhibit tyrosinase activity, which is crucial in melanin production and could be leveraged for treating hyperpigmentation disorders .

Case Studies

A recent study explored the efficacy of various azetidine derivatives in inhibiting tumor growth in animal models. The results indicated that compounds with structural similarities to this compound showed promising results in reducing tumor size and improving survival rates.

  • Study Design : Mice were treated with varying doses of the compound over a period of four weeks.
  • Results : Significant reduction in tumor volume was observed compared to control groups.

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